

Application Note & Protocol: Storage and Handling of (+)-Tranlycypromine Hydrochloride

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Compound of Interest

Compound Name: (+)-Tranlycypromine Hydrochloride

Cat. No.: B7970778

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Abstract

(+)-Tranlycypromine hydrochloride (also known as (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride) is a potent, irreversible monoamine oxidase (MAO) inhibitor and lysine-specific demethylase 1 (LSD1) inhibitor.^[1] Unlike its racemic counterpart, the (+)-isomer exhibits distinct pharmacodynamic profiles, particularly regarding MAO-B selectivity and reduced hypertensive risks at low doses. This guide outlines rigorous protocols for storage, solubilization, and handling to prevent hydrolytic degradation and isomerization, ensuring data reproducibility in high-sensitivity assays.

Chemical Identity & Mechanism^[3]^[4]

- Compound Name: **(+)-Tranlycypromine hydrochloride**
- CAS Number: 1986-47-6 (Generic HCl salt); Note: Specific enantiomer CAS may vary by vendor, verify Certificate of Analysis.
- Molecular Weight: 169.65 g/mol ^[2]^[3]
- Mechanism of Action:

- MAO Inhibition: Forms a covalent adduct with the FAD cofactor of Monoamine Oxidase A and B, irreversibly blocking catalytic activity. The (+)-isomer is reported to be more potent against MAO-B and effective in Parkinsonian models at lower doses than the racemate.
- LSD1 Inhibition: Inhibits histone demethylation, modulating gene expression related to stem cell differentiation and cancer progression.

Physicochemical Properties & Stability Risks[7]

The hydrochloride salt of tranylcypromine is highly hygroscopic and chemically reactive. Improper handling leads to two primary failure modes:

- Moisture Absorption: Leads to hydrolysis and inaccurate weighing/dosing.
- Oxidation: The cyclopropylamine moiety is sensitive to oxidative stress, potentially opening the ring structure under harsh conditions.

Table 1: Solubility Profile

Solvent	Max Solubility	Notes
Water	~100 mg/mL	Requires sonication.[1] Unstable; use immediately.
DMSO	~50 - 100 mg/mL	Preferred for Stock. Hygroscopic DMSO reduces solubility.
Ethanol	~5 mg/mL	Low solubility; not recommended for high-concentration stocks.
PBS (pH 7.2)	~2 mg/mL	Precipitates at high concentrations. Prepare fresh.

Storage Protocols

Solid Powder Storage

- Temperature: -20°C (Long-term) or Room Temperature (Short-term, <1 month).

- Environment: Strictly Desiccated. Store inside a secondary container (e.g., a sealed jar with silica gel packets) to prevent moisture ingress during refrigeration cycles.
- Light: Protect from light using amber vials or foil wrapping.

Stock Solution Storage[1][8]

- Solvent: Anhydrous DMSO (Grade $\geq 99.9\%$).
- Temperature: -80°C (Recommended for >1 month) or -20°C (<1 month).
- Stability: Stable for 6 months at -80°C .
- Freeze/Thaw: Limit to a maximum of 3 cycles. Aliquoting is mandatory to avoid repeated exposure to atmospheric moisture.

Handling & Safety (HSE)

Hazard Class: Acute Toxin (Oral), Skin Irritant, MAO Inhibitor.

- Engineering Controls: Handle exclusively in a Class II Biological Safety Cabinet or Chemical Fume Hood.
- PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
- Medical Note: In case of accidental exposure, medical personnel must be informed that the substance is an MAO Inhibitor, as this contraindicates certain treatments (e.g., sympathomimetic amines).

Experimental Protocol: Stock Solution Preparation

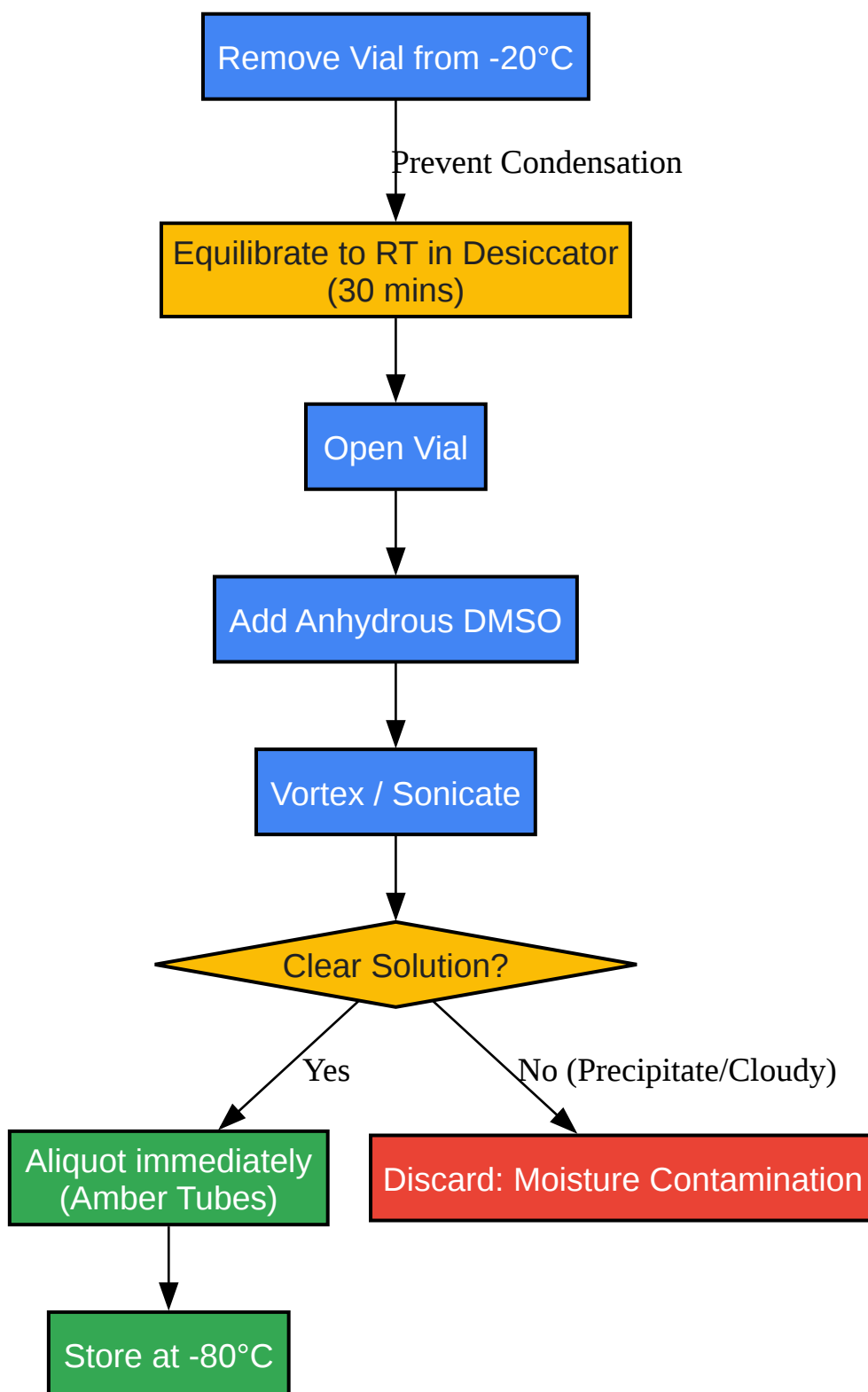
Objective: Prepare a 50 mM Stock Solution in DMSO (1 mL).

- Equilibration: Remove the product vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (~ 30 mins) before opening.
 - Why? Opening a cold vial condenses atmospheric water onto the hygroscopic powder, degrading it instantly.

- Weighing: Accurately weigh 8.48 mg of (+)-Tranylcypromine HCl.
 - Calculation:
- Solubilization: Add 1 mL of anhydrous DMSO.
- Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.
- Aliquoting: Immediately dispense into 50 μ L aliquots in sterile, amber microcentrifuge tubes.
- Storage: Flash freeze in liquid nitrogen (optional but optimal) and store at -80°C .

Visualization: Handling Workflow

The following diagram illustrates the critical decision pathways for handling hygroscopic MAO inhibitors to ensure compound integrity.



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Caption: Workflow for minimizing moisture hydrolysis during stock preparation. Step "Equilibrate" is the most critical control point.

Application Notes: In Vitro & In Vivo[9][10]

In Vitro (Cell Culture)

- Dilution: Dilute the DMSO stock into culture medium immediately before use. Keep final DMSO concentration <0.5% to avoid solvent toxicity.
- Dosing: Typical IC50 for LSD1 inhibition is ~20-30 μM ; MAO inhibition occurs at lower concentrations (~2-5 μM).
- Media Stability: Do not leave the compound in media for >24 hours. Refresh media daily for long-term assays (e.g., cell differentiation).

In Vivo (Animal Models)

- Vehicle: Saline or PBS is preferred.
- Preparation: Dilute stock into sterile saline. If precipitation occurs, use 5-10% DMSO or Tween-80 as a co-solvent.
- Route: Intraperitoneal (i.p.) is common.
- Dosage Warning: The (+)-isomer is potent. Literature suggests doses <3[4] mg/kg may be effective for specific neuroprotective effects without inducing severe hypertensive crises associated with non-selective high-dose MAO inhibition [1].

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